An In-depth Technical Guide to 1-Methylcyclohexanol: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 1-Methylcyclohexanol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structural information, and key synthetic and reactive protocols for 1-methylcyclohexanol. All quantitative data is presented in easily scannable tables, and detailed experimental methodologies are provided. Visualizations of reaction pathways are included to facilitate a deeper understanding of the chemical transformations.
Chemical Identity and Structure
1-Methylcyclohexanol is a tertiary alcohol characterized by a hydroxyl group and a methyl group attached to the same carbon atom of a cyclohexane ring.[1] This structure imparts specific chemical and physical properties that are valuable in various synthetic applications.
| Identifier | Value |
| IUPAC Name | 1-methylcyclohexan-1-ol[2] |
| CAS Number | 590-67-0[1] |
| Molecular Formula | C₇H₁₄O[3] |
| SMILES String | CC1(O)CCCCC1[1] |
| InChI Key | VTBOTOBFGSVRMA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 1-methylcyclohexanol are summarized in the table below. It is a colorless to light yellow liquid or a white solid at room temperature, with a characteristic aromatic and menthol-like odor.[3][4] It is soluble in organic solvents like ethanol, benzene, and chloroform, but insoluble in water.[3]
| Property | Value |
| Molecular Weight | 114.19 g/mol [2] |
| Appearance | Clear colorless to light yellow liquid or white solid[2][4] |
| Melting Point | 24-26 °C[4] |
| Boiling Point | 168 °C at 752 mmHg[4] |
| Density | 0.919 g/mL at 25 °C[4] |
| Flash Point | 67 °C (152.6 °F)[3][5] |
| Refractive Index (n20/D) | 1.4585[4] |
Experimental Protocols
Synthesis of 1-Methylcyclohexanol via Grignard Reaction
A common and efficient method for the synthesis of 1-methylcyclohexanol is the Grignard reaction between cyclohexanone and methylmagnesium bromide.[6][7] The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, followed by an acidic workup to yield the tertiary alcohol.
Experimental Workflow: Grignard Synthesis of 1-Methylcyclohexanol
Caption: Logical workflow for the synthesis of 1-methylcyclohexanol.
Detailed Protocol:
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Preparation of Grignard Reagent (Methylmagnesium Bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath. Once the reaction is complete, the Grignard reagent is ready for use.
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of cyclohexanone in anhydrous diethyl ether from the dropping funnel with continuous stirring. After the addition is complete, stir the reaction mixture at room temperature for an appropriate time to ensure the completion of the reaction.
-
Workup: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. The crude 1-methylcyclohexanol can be purified by distillation.
Dehydration of 1-Methylcyclohexanol to 1-Methylcyclohexene
1-Methylcyclohexanol can be dehydrated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to yield 1-methylcyclohexene as the major product.[1][4] This elimination reaction proceeds via an E1 mechanism.
Signaling Pathway: Acid-Catalyzed Dehydration of 1-Methylcyclohexanol
Caption: Mechanism of the acid-catalyzed dehydration of 1-methylcyclohexanol.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, place 1-methylcyclohexanol and a few boiling chips.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol with swirling.
-
Distillation: Assemble a simple distillation apparatus and heat the mixture. The product, 1-methylcyclohexene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with brine.
-
Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. Purify the 1-methylcyclohexene by a final simple distillation, collecting the fraction boiling at the appropriate temperature (approximately 110-111 °C).
Safety and Handling
1-Methylcyclohexanol is a flammable solid and liquid.[8][9] It is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[10] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9]
| Hazard Classification | GHS Pictograms | Hazard Statements |
| Flammable Solid | Flame | H228: Flammable solid[2] |
| Acute Toxicity, Oral | Exclamation Mark | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Exclamation Mark | H312: Harmful in contact with skin[2] |
| Skin Irritation | Exclamation Mark | H315: Causes skin irritation[10] |
| Eye Irritation | Exclamation Mark | H319: Causes serious eye irritation[10] |
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[5]
-
In case of skin contact: Wash off with soap and plenty of water.[5]
-
If inhaled: Move the person into fresh air.[9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[9]
In all cases of exposure, seek medical attention.[5][9]
This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or established laboratory safety protocols.
References
- 1. homework.study.com [homework.study.com]
- 2. Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. The major product of acid catalysed dehydration of 1 methylcyclohexanol is: [allen.in]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. homework.study.com [homework.study.com]
